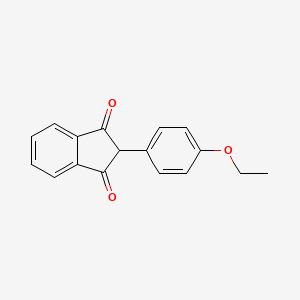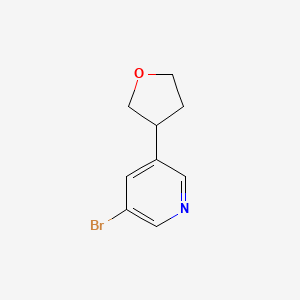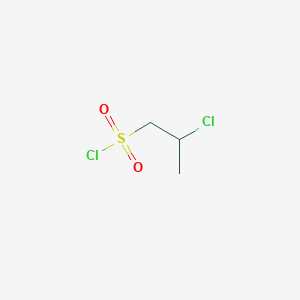
2-chloropropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropropane-1-sulfonyl chloride is an organic compound with the molecular formula C3H6Cl2O2S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropropane-1-sulfonyl chloride can be synthesized through the reaction of 1,3-propanesultone with thionyl chloride. The reaction typically occurs under reflux conditions, where the 1,3-propanesultone is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the product is isolated by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloropropane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Lewis acids, such as aluminum chloride (AlCl3), are often used to catalyze these reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Chloropropane-1-sulfonyl chloride is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 2-chloropropane-1-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropane-1-sulfonyl chloride
- 2-Chloroethanesulfonyl chloride
- 4-Chlorobenzylsulfonyl chloride
- Cyclopropanesulfonyl chloride
Uniqueness
2-Chloropropane-1-sulfonyl chloride is unique due to its specific reactivity profile and its ability to form a wide range of derivatives. Its structure allows for selective reactions with various nucleophiles, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloropropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c1-3(4)2-8(5,6)7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEZLXKZZRINDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)

![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)


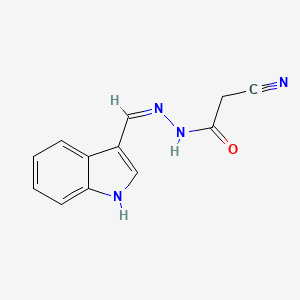
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)

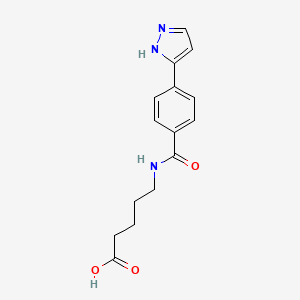
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)


